molecular formula C11H11ClN2 B11896000 4-Amino-6-chloro-2,8-dimethylquinoline CAS No. 948293-04-7

4-Amino-6-chloro-2,8-dimethylquinoline

Cat. No.: B11896000
CAS No.: 948293-04-7
M. Wt: 206.67 g/mol
InChI Key: IPOIRDZLFFYDGX-UHFFFAOYSA-N
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Description

4-Amino-6-chloro-2,8-dimethylquinoline is a chemical compound with the molecular formula C11H11ClN2 and a molecular weight of 206.67 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-chloro-2,8-dimethylquinoline typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing industrial-grade purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-chloro-2,8-dimethylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted quinoline derivatives, while oxidation and reduction can yield different oxidation states of the compound .

Scientific Research Applications

4-Amino-6-chloro-2,8-dimethylquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-6-chloro-2,8-dimethylquinoline involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound can:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-6-chloro-2,8-dimethylquinoline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

948293-04-7

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

6-chloro-2,8-dimethylquinolin-4-amine

InChI

InChI=1S/C11H11ClN2/c1-6-3-8(12)5-9-10(13)4-7(2)14-11(6)9/h3-5H,1-2H3,(H2,13,14)

InChI Key

IPOIRDZLFFYDGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C(C=C(N=C12)C)N)Cl

Origin of Product

United States

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